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Compound of Interest

Compound Name: (S)-2-(benzyloxy)propan-1-ol

Cat. No.: B018841 Get Quote

This technical guide provides a detailed overview of the spectroscopic data for the chiral

compound (S)-2-(benzyloxy)propan-1-ol. It is intended for researchers, scientists, and

professionals in the field of drug development and chemical synthesis. This document outlines

the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, supported by experimental protocols and a generalized workflow for spectroscopic

analysis.

Molecular Structure and Properties
(S)-2-(benzyloxy)propan-1-ol is a chiral alcohol that serves as a valuable building block in

stereoselective synthesis.[1][2] Its molecular structure consists of a propan-1-ol backbone with

a benzyloxy group at the second carbon, conferring chirality to the molecule.

Chemical Formula: C₁₀H₁₄O₂[1][2][3]

Molecular Weight: 166.22 g/mol [1][2][3]

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data anticipated for (S)-2-
(benzyloxy)propan-1-ol. It is important to note that publicly available, comprehensive datasets

for this specific enantiomer are limited. Therefore, some of the data presented is based on

closely related structures and general principles of spectroscopy.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The

proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical

environment of each atom.

Table 1: Predicted ¹H NMR Data for (S)-2-(benzyloxy)propan-1-ol

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.35 m 5H
Aromatic protons

(C₆H₅)

~4.55 d 2H -OCH₂-Ph

~3.70 m 1H -CH(O)-

~3.55 dd 2H -CH₂OH

~2.20 s (broad) 1H -OH

~1.15 d 3H -CH₃

Table 2: Predicted ¹³C NMR Data for (S)-2-(benzyloxy)propan-1-ol

Chemical Shift (δ) ppm Assignment

~138 Quaternary aromatic C

~128.5 Aromatic CH

~127.8 Aromatic CH

~78 -CH(O)-

~71 -OCH₂-Ph

~66 -CH₂OH

~16 -CH₃
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for (S)-2-(benzyloxy)propan-1-ol

Wavenumber (cm⁻¹) Description Functional Group

3400 (broad) O-H stretch Alcohol

3030 C-H stretch Aromatic

2970, 2870 C-H stretch Aliphatic

1495, 1450 C=C stretch Aromatic ring

1100 C-O stretch Ether and Alcohol

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification.

Table 4: Predicted Mass Spectrometry Data for (S)-2-(benzyloxy)propan-1-ol

m/z Ion

166 [M]⁺ (Molecular ion)

107 [C₇H₇O]⁺

91 [C₇H₇]⁺ (Tropylium ion)

77 [C₆H₅]⁺

45 [C₂H₅O]⁺

Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectroscopic data.

Actual parameters may vary depending on the specific instrumentation used.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of (S)-2-(benzyloxy)propan-1-ol in approximately

0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 or 400 MHz NMR spectrometer.

For ¹H NMR, a typical spectral width of 12 ppm is used with a relaxation delay of 1-2

seconds. For ¹³C NMR, a spectral width of 220 ppm is common.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, and baseline correction. Chemical shifts are referenced to

the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

IR Spectroscopy
Sample Preparation: A thin film of the neat liquid sample is prepared between two salt plates

(e.g., NaCl or KBr).

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer, typically over a

range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is taken first and

subtracted from the sample spectrum.

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption

bands of the functional groups present.

Mass Spectrometry
Sample Introduction: The sample is introduced into the mass spectrometer, typically via

direct infusion or after separation by gas chromatography (GC-MS).

Ionization: Electron ionization (EI) is a common method for this type of molecule.

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass

analyzer (e.g., quadrupole or time-of-flight).
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Detection: The abundance of each ion is measured by a detector, generating the mass

spectrum.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound.[4][5][6]
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Caption: Generalized workflow for spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic properties of (S)-2-
(benzyloxy)propan-1-ol. For definitive structural confirmation, it is recommended to acquire

and interpret the full set of spectroscopic data for an authentic sample.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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